molecular formula C6H7N3O2 B13124459 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione

Cat. No.: B13124459
M. Wt: 153.14 g/mol
InChI Key: PCRYGYHXKSYRGZ-UHFFFAOYSA-N
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Description

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is a heterocyclic compound that features both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions can introduce new substituents onto the imidazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can lead to the formation of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones .

Scientific Research Applications

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and form derivatives with distinct properties makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,5,7,8-tetrahydroimidazo[1,2-a]pyrazine-3,6-dione

InChI

InChI=1S/C6H7N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-3H2,(H,8,10)

InChI Key

PCRYGYHXKSYRGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NCC(=O)N2CC(=O)N1

Origin of Product

United States

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